2-(Methylamino)-1,2-diphenylethanol

Übersicht

Beschreibung

2-(Methylamino)-1,2-diphenylethanol, also known as this compound, is a useful research compound. Its molecular formula is C15H17NO and its molecular weight is 227.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 182012. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C15H17NO

- Molecular Weight : Approximately 227.3 g/mol

- Configuration : (1R,2R)

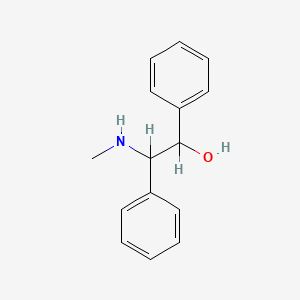

The compound features a methylamino group and two phenyl rings attached to an ethanol backbone, which contributes to its unique chemical behavior and biological activity.

Chemistry

In the realm of chemistry, 2-(Methylamino)-1,2-diphenylethanol serves as a chiral building block for synthesizing complex molecules. Its enantiomeric purity is particularly valuable in:

- Asymmetric Synthesis : The compound is utilized in various asymmetric synthesis reactions, including the asymmetric hydrogenation of chiral vinyloxazaboralidines .

- Chiral Catalysis : It acts as a catalyst in reactions involving meso-epoxides with aromatic amines, yielding optically active β-amino alcohols with high enantioselectivity .

Biology

The biological applications of this compound include:

- Neuroprotective Agent : Preliminary studies suggest potential neuroprotective effects, indicating its role in modulating neurotransmitter systems and possibly aiding in the treatment of neurological disorders.

- Pharmacological Investigations : The compound is being explored for its analgesic and anti-inflammatory properties. It shows promise in binding to specific biological targets, which could lead to therapeutic applications .

Medicine

In medical research, derivatives of this compound are being evaluated for their therapeutic potential:

- Pain Management : The compound's structural features contribute to its efficacy as an analgesic agent. Its potential application in pain-killing drugs has been documented .

- Cardiovascular Treatments : Ongoing studies are assessing its effectiveness in treating various cardiovascular conditions due to its interaction with relevant molecular targets.

Table 1: Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Chemistry | Chiral building block | Used in asymmetric synthesis and chiral catalysis |

| Biology | Neuroprotective agent | Potential modulation of neurotransmitter systems |

| Medicine | Analgesic and anti-inflammatory | Evaluated for pain management and cardiovascular treatments |

Case Study 1: Asymmetric Synthesis

A study highlighted the use of this compound in the asymmetric ring-opening reaction of meso-epoxides with aromatic amines. The results demonstrated that this compound could produce β-amino alcohols with enantioselectivities ranging from 85% to 94%, showcasing its utility in synthesizing optically active compounds .

Case Study 2: Neuroprotective Effects

Research has indicated that this compound may exhibit neuroprotective properties by interacting with neurotransmitter systems. This potential was assessed through binding affinity studies and functional assays that evaluated its effectiveness against specific biological targets related to neurological disorders .

Eigenschaften

IUPAC Name |

2-(methylamino)-1,2-diphenylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-16-14(12-8-4-2-5-9-12)15(17)13-10-6-3-7-11-13/h2-11,14-17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLDFSDCBQJUWFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00970193 | |

| Record name | 2-(Methylamino)-1,2-diphenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00970193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54852-85-6 | |

| Record name | N-Methyl-1,2-diphenylethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054852856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC182012 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=182012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methylamino)-1,2-diphenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00970193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.